Sofpironium bromide

muscarinic receptor selectivity in vitro pharmacology M3 antagonism

Sofpironium bromide is a retrometabolically designed soft drug anticholinergic with 10-fold greater M3 selectivity (≥50% inhibition at 10 nM) vs glycopyrrolate. Its hydrolytically labile ester bond ensures rapid systemic deactivation to less active BBI-4010, minimizing off-target effects. Validated by CARDIGAN trial benchmarks (21.0% absolute HDSM-Ax-7 improvement). Ideal for soft drug pharmacokinetics, M3 receptor pharmacology, and hyperhidrosis research. Research use only.

Molecular Formula C22H32BrNO5
Molecular Weight 470.4 g/mol
Cat. No. B8534756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofpironium bromide
Molecular FormulaC22H32BrNO5
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1
InChIKeyFIAFMTCUJCWADZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofpironium Bromide (BBI-4000) — Topical Soft Anticholinergic Agent for Primary Axillary Hyperhidrosis Research and Procurement


Sofpironium bromide (C₂₂H₃₂NO₅·Br; MW 470.40) is a quaternary ammonium anticholinergic agent approved as a topical gel (12.45% in the US as Sofdra®; 5% in Japan as Ecclock®) for the treatment of primary axillary hyperhidrosis (PAH) in adults and pediatric patients ≥9 years of age [1]. It is a retrometabolically designed ("soft drug") structural analogue of glycopyrrolate (glycopyrronium), modified with a readily hydrolyzable ester moiety that enables rapid metabolic deactivation in systemic circulation to the less active metabolite BBI-4010 [2]. Its therapeutic effect is mediated through antagonism of M3 muscarinic acetylcholine receptors in eccrine sweat glands at the application site, thereby inhibiting sweat production [3]. The compound is supplied as a metered topical gel (72 mg base per actuation) for once-daily bedtime application [4].

Why Generic Substitution of Sofpironium Bromide with Other Anticholinergics Fails: Retrometabolic Design as a Non-Interchangeable Differentiation


Sofpironium bromide cannot be substituted with other anticholinergic agents (including its parent analogue glycopyrrolate or other off-label topicals such as oxybutynin) due to its engineered retrometabolic soft drug design, which produces a divergent systemic exposure and adverse effect profile not present in conventional anticholinergics [1]. Whereas glycopyrrolate does not undergo substantial metabolic breakdown before urinary excretion and retains significant potential for systemic anticholinergic effects, sofpironium bromide contains a hydrolytically labile ester bond that enables rapid enzymatic and non-enzymatic hydrolysis in circulation to the markedly less active metabolite BBI-4010 [2]. This design yields a fundamental difference in the compound's therapeutic index — high local M3 receptor antagonism at eccrine glands coupled with intentionally curtailed systemic activity — a property not shared by non-soft anticholinergic analogs [3].

Quantitative Evidence Guide: Differentiating Sofpironium Bromide from Glycopyrrolate and Topical Alternatives


M3 Receptor Selectivity: Sofpironium Exhibits 10-Fold Greater M3 Selectivity Compared to Glycopyrrolate

In vitro competitive binding and functional inhibition assays demonstrate that sofpironium bromide exhibits approximately 10-fold greater selectivity for the M3 muscarinic receptor subtype relative to M1, M2, M4, and M5 receptors compared to glycopyrrolate [1]. While glycopyrrolate achieves >50% inhibition across all M1–M5 receptor subtypes at 1 nM concentration, sofpironium requires 10 nM to achieve ≥50% inhibition of M3 receptors and 100 nM to achieve comparable inhibition of M1, M2, M4, and M5 subtypes [1]. This receptor selectivity profile is mechanistically significant because eccrine sweat glands predominantly express M3 receptors, making M3-selective antagonism the pharmacologically targeted approach for sweat reduction [2].

muscarinic receptor selectivity in vitro pharmacology M3 antagonism hyperhidrosis

Retrometabolic Hydrolysis: Sofpironium's Engineered Ester Moiety Enables Rapid Systemic Deactivation Absent in Glycopyrrolate

Sofpironium bromide is structurally engineered with a readily hydrolyzable ester moiety that is absent in its parent compound glycopyrrolate [1]. Upon entering systemic circulation after topical application, sofpironium undergoes rapid non-enzymatic hydrolysis and oxidative metabolism (CYP2D6 and CYP3A4) to BBI-4010, a significantly less active anticholinergic metabolite [2]. In contrast, glycopyrrolate does not undergo substantial metabolic breakdown prior to urinary excretion and retains its full anticholinergic activity systemically [3]. This retrometabolic design is the defining structural and pharmacological distinction that enables high local efficacy at the application site while minimizing systemic anticholinergic burden [4].

soft drug design retrometabolic ester hydrolysis systemic exposure

Phase 3 Efficacy: ≥2-Point HDSM-Ax-7 Improvement in 53.5%–66.7% of Sofpironium-Treated Patients vs. 32.5%–47.2% with Vehicle

In the two pivotal, randomized, double-blind, vehicle-controlled Phase 3 CARDIGAN trials (n=701 total; 353 sofpironium, 348 vehicle), sofpironium bromide 12.45% topical gel demonstrated statistically significant superiority over vehicle on the co-primary endpoint of ≥2-point improvement in Hyperhidrosis Disease Severity Measure-Axillary 7-item (HDSM-Ax-7) score from baseline to Day 43 [1]. In CARDIGAN 1, 53.5% (84/157) of sofpironium-treated subjects achieved ≥2-point improvement compared to 32.5% (54/166) with vehicle (P=0.0004) [1]. In CARDIGAN 2, 66.7% (108/162) of sofpironium-treated subjects achieved this endpoint versus 47.2% (75/159) with vehicle (P value significant) [1]. In pooled analysis, 84.6% of sofpironium patients reported a clinically meaningful ≥1-point HDSM-Ax-7 improvement compared to 72.3% with vehicle (P=0.0002) [2].

phase 3 clinical trial HDSM-Ax-7 efficacy primary axillary hyperhidrosis

Objective Sweat Reduction: ≥70% Gravimetric Sweat Production Reduction Achieved in 48.4%–52.5% of Sofpironium Subjects vs. 30.9%–35.7% with Vehicle

As an objective, quantifiable co-primary endpoint in the CARDIGAN trials, gravimetric sweat production (GSP) was measured by filter paper weight change over a 5-minute collection period [1]. A significantly higher proportion of sofpironium-treated subjects achieved ≥70% reduction in GSP from baseline to Day 43 compared to vehicle [1]. In CARDIGAN 1, 48.4% (76/157) of sofpironium subjects achieved ≥70% GSP reduction versus 30.9% (51/165) with vehicle (P=0.0010) [1]. In CARDIGAN 2, 52.5% (84/160) of sofpironium subjects achieved this benchmark compared to 35.7% (56/157) with vehicle (P=0.0065) [1]. This objective gravimetric data complements and validates the patient-reported HDSM-Ax-7 outcomes [2].

gravimetric sweat production objective efficacy sweat reduction hyperhidrosis

Systemic Adverse Event Profile: Anticholinergic AEs Occur at Expected Frequencies Consistent with Topical Retrometabolic Design

In the Phase 3 CARDIGAN trials, treatment-emergent adverse events (TEAEs) were mostly mild to moderate in severity and transient in nature [1]. Systemic anticholinergic adverse events occurred in approximately 10% of sofpironium-treated subjects, consistent with the retrometabolic design that limits but does not completely eliminate systemic exposure [2]. Commonly reported systemic anticholinergic effects included dry mouth, blurred vision, mydriasis, urinary retention, and dry eye [3]. Application site reactions (pain, erythema, pruritus, dermatitis, irritation) also occurred in approximately 10% of subjects [2]. This adverse event profile contrasts with the higher systemic anticholinergic burden typically associated with oral glycopyrrolate or oxybutynin [4].

safety adverse events tolerability anticholinergic side effects

Regulatory and Formulation Differentiation: Distinct Gel Strengths (12.45% US; 5% Japan) and Crystalline Form Patent Protection Through 2040

Sofpironium bromide is available in two distinct approved topical gel formulations: 12.45% gel in the United States (FDA approved June 2024 as Sofdra®) and 5% gel in Japan (approved 2020 as Ecclock®) [1]. The compound is protected by composition of matter patents covering novel crystalline forms, with patent protection in Japan granted through 2040 and worldwide patent applications pending [2]. The metered-dose gel formulation (72 mg base per actuation) is designed for precise, controlled once-daily application to each axilla at bedtime [3]. This dual-market regulatory status and crystalline form patent protection differentiates sofpironium bromide from generic topical anticholinergics and provides supply chain and intellectual property certainty for procurement decisions [4].

formulation crystalline form patent regulatory approval

Research and Industrial Application Scenarios for Sofpironium Bromide Based on Quantitative Differentiation Evidence


Preclinical Pharmacology Studies Requiring M3-Selective Anticholinergic Tool Compounds with Reduced Off-Target Muscarinic Activity

Based on in vitro evidence demonstrating sofpironium bromide's 10-fold greater M3 receptor selectivity compared to glycopyrrolate (≥50% M3 inhibition at 10 nM vs. 100 nM for M1/M2/M4/M5; glycopyrrolate achieves >50% inhibition across all M1–M5 at 1 nM), sofpironium bromide is the appropriate tool compound for research protocols where M3-selective muscarinic antagonism is required with minimized confounding from M1, M2, M4, or M5 receptor engagement. This selectivity profile supports its use in assays designed to isolate M3-mediated sweat gland physiology or in comparative pharmacology studies evaluating the therapeutic index of anticholinergic agents [1].

Investigational Studies of Retrometabolic Soft Drug Design and Localized Topical Drug Delivery

Sofpironium bromide's engineered ester moiety, which enables rapid non-enzymatic hydrolysis and CYP-mediated metabolism to the less active BBI-4010 metabolite upon systemic absorption, makes it an ideal model compound for research investigating soft drug pharmacokinetics, topical drug delivery optimization, and the relationship between metabolic lability and systemic safety [1]. This retrometabolic design — a structural modification absent in glycopyrrolate — provides a defined experimental system for comparing local efficacy versus systemic exposure in dermatologic and pharmacokinetic studies [2].

Clinical Trial Benchmarking and Comparative Efficacy Research in Primary Axillary Hyperhidrosis

The quantitative efficacy benchmarks from the FDA-registrational CARDIGAN trials provide a validated reference for comparative research. Specifically, the 21.0% absolute difference (CARDIGAN 1) and 19.5% absolute difference (CARDIGAN 2) in ≥2-point HDSM-Ax-7 improvement over vehicle, combined with the 17.5% and 16.8% absolute differences in ≥70% gravimetric sweat production reduction, establish sofpironium bromide as a quantitatively defined comparator for research evaluating novel hyperhidrosis interventions [1]. These patient-reported and objective endpoints enable rigorous cross-study efficacy comparisons [2].

Comparative Safety Research Evaluating Topical vs. Systemic Anticholinergic Burden in Dermatologic Therapeutics

The clinical safety profile of sofpironium bromide — characterized by ~10% incidence of systemic anticholinergic adverse events (dry mouth, blurred vision, urinary retention) and ~10% incidence of localized application site reactions, with TEAEs predominantly mild to moderate and transient — provides a quantitative safety dataset for research comparing the systemic burden of topical soft anticholinergics against conventional oral anticholinergics or non-soft topical formulations [1]. This supports investigational protocols designed to validate the soft drug hypothesis in dermatologic drug development and to inform the therapeutic index of retrometabolically designed compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofpironium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.